1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
Overview
Description
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is a chemical compound with the molecular formula C8H11BrN2O2S2 It is known for its unique structure, which includes a piperazine ring substituted with bromothienyl and thienylsulfonyl groups
Preparation Methods
The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine typically involves the reaction of piperazine with 5-bromo-2-thiophenesulfonyl chloride and 2-thiophenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothienyl and thienylsulfonyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-[(2-fluorophenyl)sulfonyl]piperazine: This compound has a fluorophenyl group instead of a bromothienyl group, leading to different chemical and biological properties.
1-[(4-chlorophenyl)sulfonyl]piperazine:
1-[(5-bromo-2-fluorobenzoyl)piperidine: This compound has a piperidine ring and a fluorobenzoyl group, which influence its chemical behavior and uses.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O4S4/c13-10-3-4-12(21-10)23(18,19)15-7-5-14(6-8-15)22(16,17)11-2-1-9-20-11/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYWFKXLJDXREO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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